molecular formula C10H14N5O7P.H2O<br>C10H16N5O8P B1337089 Adenosine 5'-monophosphate monohydrate CAS No. 18422-05-4

Adenosine 5'-monophosphate monohydrate

Cat. No.: B1337089
CAS No.: 18422-05-4
M. Wt: 365.24 g/mol
InChI Key: ZOEFQKVADUBYKV-MCDZGGTQSA-N
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Description

Adenosine 5’-monophosphate monohydrate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is found in RNA and is involved in energy transfer and signal transduction within cells .

Mechanism of Action

Target of Action

Adenosine 5’-monophosphate monohydrate, also known as 5’-AMP, primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .

Mode of Action

5’-AMP acts as an activator of AMPK . It inhibits the dephosphorylation of AMPK and promotes its phosphorylation by upstream kinases . This activation of AMPK triggers a series of reactions that help the cell adapt to conditions of low energy .

Biochemical Pathways

The activation of AMPK by 5’-AMP affects several biochemical pathways. AMPK is involved in the synthesis and degradation of proteins, mitochondrial biogenesis, glucose uptake, and fatty acid and cholesterol metabolism . By activating AMPK, 5’-AMP influences these pathways and their downstream effects, promoting energy production and utilization .

Pharmacokinetics

It is likely metabolized by various enzymes and excreted in the urine .

Result of Action

The activation of AMPK by 5’-AMP has several cellular effects. It enhances immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, and the modulation of T-cell responses . It also helps resistance to certain infectious agents .

Action Environment

The action, efficacy, and stability of 5’-AMP can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular energy status can affect the activation of AMPK by 5’-AMP. More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-monophosphate monohydrate is an activator of a class of protein kinases known as AMP-activated protein kinase. This enzyme plays a significant role in cellular energy homeostasis by regulating various metabolic pathways. Adenosine 5’-monophosphate monohydrate interacts with enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase. These interactions are essential for the synthesis and degradation of nucleotides, as well as for the regulation of cellular energy levels .

Cellular Effects

Adenosine 5’-monophosphate monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the activation of AMP-activated protein kinase, which regulates glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound also affects immune functions by enhancing T-cell maturation and natural killer cell activity .

Molecular Mechanism

The molecular mechanism of adenosine 5’-monophosphate monohydrate involves its role as an activator of AMP-activated protein kinase. This enzyme is activated by an increase in the AMP to ATP ratio, which occurs during cellular stress or energy depletion. Once activated, AMP-activated protein kinase phosphorylates various downstream targets, leading to the inhibition of anabolic pathways and the activation of catabolic pathways. This results in increased energy production and conservation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-monophosphate monohydrate can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that adenosine 5’-monophosphate monohydrate can enhance the activity of certain enzymes, such as 5-oxoprolinase, over extended periods .

Dosage Effects in Animal Models

The effects of adenosine 5’-monophosphate monohydrate vary with different dosages in animal models. At lower doses, it can enhance immune function and improve glucose metabolism. At higher doses, it may cause adverse effects such as toxicity and metabolic imbalances. Studies have shown that the compound can activate AMP-activated protein kinase in skeletal muscle, leading to improved insulin sensitivity and glucose uptake .

Metabolic Pathways

Adenosine 5’-monophosphate monohydrate is involved in several metabolic pathways, including the purine nucleotide cycle and the synthesis of RNA. It can be converted to inosine monophosphate by the enzyme myoadenylate deaminase, which is then further metabolized to uric acid for excretion. This compound also plays a role in the regulation of energy metabolism by influencing the levels of ATP and ADP .

Transport and Distribution

Within cells, adenosine 5’-monophosphate monohydrate is transported and distributed by various transporters and binding proteins. It can be taken up by cells through nucleoside transporters and is distributed to different cellular compartments where it exerts its effects. The compound’s localization and accumulation can be influenced by factors such as cellular energy status and the presence of specific binding proteins .

Subcellular Localization

Adenosine 5’-monophosphate monohydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. For example, the activation of AMP-activated protein kinase by adenosine 5’-monophosphate monohydrate occurs primarily in the cytoplasm, where it regulates metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate monohydrate can be synthesized through enzymatic reactions involving adenosine and phosphate donors. One common method involves the use of adenosine kinase to phosphorylate adenosine in the presence of adenosine triphosphate (ATP) as a phosphate donor .

Industrial Production Methods: Industrial production of adenosine 5’-monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-monophosphate monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine 5’-monophosphate monohydrate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Adenosine diphosphate (ADP)
  • Adenosine triphosphate (ATP)
  • Cytidine monophosphate (CMP)
  • Guanosine monophosphate (GMP)

Comparison: Adenosine 5’-monophosphate monohydrate is unique in its role as a precursor to both ADP and ATP, which are critical for energy transfer in cells. Unlike CMP and GMP, which are involved in different metabolic pathways, adenosine 5’-monophosphate monohydrate is specifically linked to energy metabolism and signal transduction .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFQKVADUBYKV-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939806
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18422-05-4
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Adenosine 5'-monophosphate monohydrate interact with its target in the Zika virus, and what are the downstream effects?

A1: Research suggests that this compound targets the Zika virus NS5 methyltransferase, similar to the native inhibitor S-adenosylhomocysteine (SAH) []. This interaction likely occurs through stable binding at the enzyme's active site, potentially mimicking SAH and disrupting the methylation processes crucial for viral replication []. Further research is needed to confirm the exact mechanism of action and downstream effects on viral replication.

Q2: What is the structural characterization of this compound, including its molecular formula and weight?

A2: this compound, also known as Adenosine monophosphate (AMP), has the molecular formula C10H14N5O7P·H2O. Its molecular weight is 365.24 g/mol. Information on specific spectroscopic data was not provided in the analyzed research papers.

Q3: Has this compound been investigated using computational chemistry methods?

A3: Yes, computational chemistry played a key role in identifying this compound as a potential Zika virus inhibitor. Researchers employed various techniques like molecular docking, molecular dynamics (MD) simulations, and calculations of binding free energies using methods like MM/GBSA []. These simulations provided insights into the binding stability of this compound with the Zika virus NS5 methyltransferase and its potential as an inhibitor [].

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